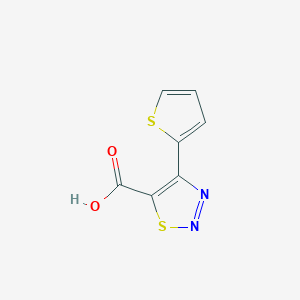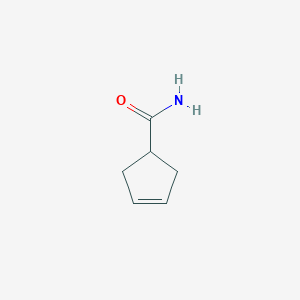
环戊-3-烯甲酰胺
描述
Cyclopent-3-enecarboxamide is an organic compound with the molecular formula C6H9NO It is characterized by a cyclopentene ring with a carboxamide group attached at the third position
科学研究应用
Cyclopent-3-enecarboxamide has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
Cyclopent-3-enecarboxamide can be synthesized through a triethylamine-promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This method yields multifunctionalized cyclopent-3-enecarboxamides with high diastereoselectivity . Another approach involves the reaction of phenacylmalononitriles and chalcone o-enolates under similar conditions, which also produces functionalized cyclopent-3-enecarboxamides .
Industrial Production Methods
While specific industrial production methods for cyclopent-3-enecarboxamide are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents like triethylamine and ethanol makes these methods feasible for larger-scale production.
化学反应分析
Types of Reactions
Cyclopent-3-enecarboxamide undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming multifunctionalized derivatives.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Triethylamine: Used as a promoter in cycloaddition reactions.
Ethanol: Common solvent for reactions involving cyclopent-3-enecarboxamide.
Major Products Formed
Multifunctionalized Cyclopent-3-enecarboxamides: Formed through cycloaddition reactions.
2-Oxabicyclo[2.2.1]heptane Derivatives: Another product of cycloaddition reactions involving chalcone o-enolates.
作用机制
The mechanism by which cyclopent-3-enecarboxamide exerts its effects involves its ability to participate in cycloaddition and substitution reactions. These reactions allow it to form complex structures that can interact with various molecular targets. The specific pathways and molecular targets depend on the context of its application, such as in biochemical or pharmaceutical research .
相似化合物的比较
Similar Compounds
Cyclopent-3-ene-1-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Cyclopent-3-ene-1-carboxaldehyde: Contains an aldehyde group instead of a carboxamide group.
Uniqueness
Cyclopent-3-enecarboxamide is unique due to its multifunctional nature and high diastereoselectivity in reactions. This makes it a valuable compound for synthesizing complex organic molecules with specific stereochemistry .
属性
IUPAC Name |
cyclopent-3-ene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPVECZALBQBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649982 | |
| Record name | Cyclopent-3-ene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50494-42-3 | |
| Record name | Cyclopent-3-ene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Dichloromethyl-N-ethyl-5-(1-phenylsilolan-1-yl)cyclopent-3-enecarboxamide revealed by the study?
A1: The study utilized X-ray crystallography to elucidate the molecular structure of 2-Dichloromethyl-N-ethyl-5-(1-phenylsilolan-1-yl)cyclopent-3-enecarboxamide. Key findings include:
- Intermolecular Hydrogen Bonding: The compound exhibits intermolecular hydrogen bonding between the NH group of the amide and the carbonyl oxygen atom. This interaction leads to the formation of chains of molecules within the crystal lattice [].
- Spatial Orientation: The phenyl ring and the silolane ring are not coplanar. They are oriented at a dihedral angle of 50.5° []. Similarly, the phenyl ring is at an angle of 49.74° with respect to the cyclopentyl moiety []. This non-planar arrangement could have implications for the compound's potential interactions with other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1370609.png)
![4-[(4-Cyanophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1370611.png)
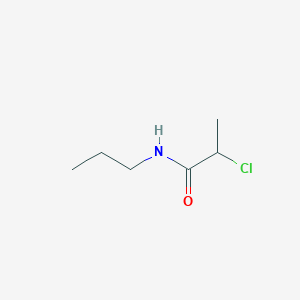
![4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid](/img/structure/B1370614.png)
![3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1370616.png)
![3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1370618.png)
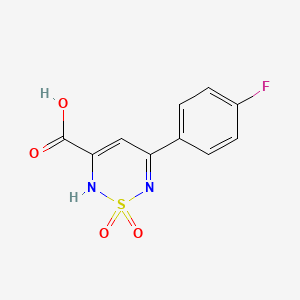
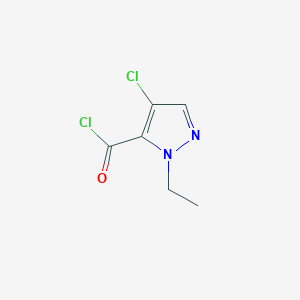
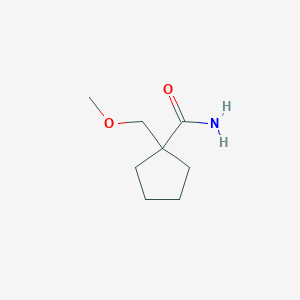
![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]amine hydrochloride](/img/structure/B1370624.png)

![methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1370628.png)
